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Compound of Interest

Compound Name: Diethenyl ethanedioate

Cat. No.: B15483222

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethenyl ethanedioate, also known as divinyl oxalate, is an organic molecule with the
chemical formula CsHeOa. Its structure consists of an ethanedioate (oxalate) core with two vinyl
ether linkages. As a molecule containing both ester and vinyl functionalities, its conformational
flexibility and electronic properties are of interest for various chemical applications, including
polymer chemistry and as a potential building block in organic synthesis. Quantum chemical
calculations provide a powerful tool to elucidate the molecular structure, vibrational properties,
and electronic characteristics of diethenyl ethanedioate, offering insights that are
complementary to experimental investigations.

This technical guide provides a comprehensive overview of the theoretical framework and
practical considerations for performing quantum chemical calculations on diethenyl
ethanedioate. It is intended for researchers and professionals in the fields of computational
chemistry, materials science, and drug development who are interested in the in-silico analysis
of this and similar molecules. While specific experimental or computational studies on
diethenyl ethanedioate are not readily available in the reviewed literature, this guide outlines
a generalized and robust methodology based on established computational techniques for
analogous organic molecules.

Molecular Structure and Synonyms
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Before delving into computational methods, it is essential to clearly define the molecule of
interest.

IUPAC Name: bis(ethenyl) oxalate[1]

Synonyms: Diethenyl ethanedioate, Divinyl oxalate[1]

Chemical Formula: CeHeO4[2]

Canonical SMILES: C=COC(=0)C(=0)OC=C][1]

Theoretical Framework and Computational
Methodology

Quantum chemical calculations for a molecule like diethenyl ethanedioate typically involve a
multi-step process, starting from the initial structure generation to the analysis of various
molecular properties. The following sections detail a standard workflow.

Geometry Optimization

The first and most crucial step is to determine the lowest energy conformation of the molecule.
This is achieved through geometry optimization, where the positions of the atoms are varied
until a minimum on the potential energy surface is located.

Experimental Protocols (Computational):

o Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or
Spartan is employed.

e Method: Density Functional Theory (DFT) is a popular and computationally efficient method
for systems of this size. The B3LYP functional is a common choice that provides a good
balance of accuracy and computational cost. For potentially more accurate results,
especially concerning conformational energies, dispersion-corrected functionals like B3LYP-
D3 or functionals from the M06 family (e.g., M06-2X) are recommended.

o Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for initial
optimizations. For more accurate final geometries and energies, a larger basis set like 6-
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311+G(d,p) is advisable.

e Procedure:

o Aninitial 3D structure of diethenyl ethanedioate is built using a molecular editor. Given
the rotational freedom around the C-O and C-C single bonds, multiple starting
conformations (e.g., different dihedral angles for the vinyl groups) should be considered to
locate the global minimum.

o A geometry optimization calculation is performed for each starting conformation.

o The energies of the optimized structures are compared to identify the lowest-energy
conformer.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This
serves two primary purposes: to confirm that the optimized structure is a true minimum on the
potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and
Raman spectra of the molecule.

Experimental Protocols (Computational):
o Software: Same as for geometry optimization.

o Method and Basis Set: The same level of theory (functional and basis set) used for the final
geometry optimization should be used for the frequency calculation to ensure consistency.

e Procedure:
o Using the optimized geometry, a frequency calculation is run.

o The output is checked for imaginary frequencies. The presence of one or more imaginary
frequencies indicates a saddle point (transition state) rather than a minimum.

o The calculated vibrational frequencies and their corresponding intensities are used to
generate a theoretical IR spectrum. These frequencies are often systematically
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overestimated and may be scaled by an empirical factor (typically around 0.96 for
B3LYP/6-31G(d)) for better agreement with experimental data.

Electronic Structure Analysis

Understanding the electronic properties of diethenyl ethanedioate is crucial for predicting its
reactivity and intermolecular interactions. Key properties to investigate include the highest
occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the
molecular electrostatic potential (MEP).

Experimental Protocols (Computational):
o Software: Same as above.

o Method and Basis Set: Performed at the same level of theory as the geometry optimization.

e Procedure:

o From the optimized wavefunction, the energies and spatial distributions of the HOMO and
LUMO are extracted. The HOMO-LUMO energy gap is an indicator of the molecule's
chemical reactivity and kinetic stability.

o The molecular electrostatic potential is calculated and mapped onto the electron density
surface. This visualization helps to identify electron-rich (nucleophilic) and electron-poor

(electrophilic) regions of the molecule.

Data Presentation

The following tables present examples of the quantitative data that would be obtained from the
quantum chemical calculations described above. As no specific literature data for diethenyl
ethanedioate was found, these tables are illustrative and may be populated with data from

analogous molecules for contextual understanding.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of an Analogous

Vinyl Ester.
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Calculated Value (B3LYP/6-

Parameter Bond/Angle
311+G(d,p))
Bond Length Cc=0 1.21 A
C-O (ester) 1.35 A
C-C (oxalate) 1.54 A
C=C (vinyl) 1.33A
C-O (vinyl) 1.38 A
Bond Angle 0O=C-C 124°
C-0-C 116°
Dihedral Angle 0=C.C=0 180° (anti-periplanar) or ~60°

(gauche)

Table 2: Calculated Vibrational Frequencies and IR Intensities for an Analogous Vinyl Ester.

Vibrational Mode Frequency (cm™?) (scaled) IR Intensity (km/mol)
C=0 stretch 1750 High

C=C stretch 1645 Medium

C-O stretch (ester) 1200 High

=C-H bend 950 Medium

Table 3: Calculated Electronic Properties for an Analogous Vinyl Ester.

Property Calculated Value (B3LYP/6-311+G(d,p))
HOMO Energy -7.5eV

LUMO Energy -0.8 eV

HOMO-LUMO Gap 6.7 eV

Dipole Moment 15D
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Visualization of Computational Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the logical
workflow of the quantum chemical calculations and a conceptual representation of the
molecule's electronic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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